

SHP504 Allosteric Site 2 Binding Affinity: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **SHP504**

Cat. No.: **B11929918**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the binding affinity of **SHP504**, an allosteric inhibitor of the Src homology-2 domain-containing protein tyrosine phosphatase 2 (SHP2), at its second allosteric site. This document consolidates quantitative data, detailed experimental methodologies, and visual representations of the relevant signaling pathways and experimental workflows.

Core Data Presentation

SHP504 is a distinct allosteric inhibitor that binds to a previously unexplored "latch" pocket at the interface of the N-terminal SH2 (N-SH2) and the protein tyrosine phosphatase (PTP) domains of SHP2.^[1] This binding event stabilizes the auto-inhibited, closed conformation of SHP2, thereby preventing its catalytic activity. The following table summarizes the key quantitative data regarding the binding affinity and inhibitory activity of **SHP504**.

Parameter	Value	SHP2 Construct	Notes
IC50	21 μ M	SHP2 (residues 1-525)	This value represents the concentration of SHP504 required to inhibit 50% of the enzymatic activity of the full-length SHP2 protein.
IC50	>100 μ M	SHP2 PTP domain	Demonstrates the selectivity of SHP504 for the allosteric site over the isolated catalytic PTP domain.

Experimental Protocols

The determination of the binding affinity and inhibitory potency of **SHP504** against SHP2 is typically achieved through a fluorescence-based biochemical assay. The following protocol outlines a standard method for measuring the IC50 value of an allosteric SHP2 inhibitor.

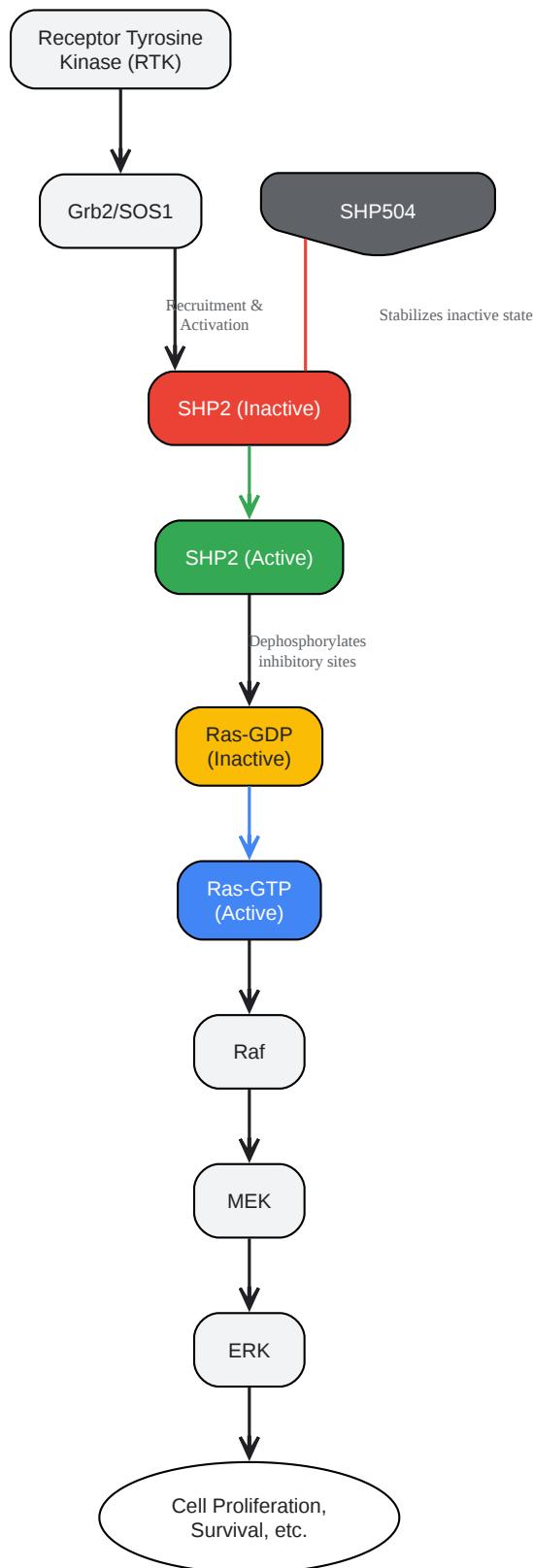
Protocol: Fluorescence-Based SHP2 Inhibition Assay

This protocol utilizes the fluorogenic substrate 6,8-difluoro-4-methylumbelliferyl phosphate (DiFMUP), which upon dephosphorylation by SHP2, produces the fluorescent product 6,8-difluoro-4-methylumbelliferone (DiFMU).

Materials:

- Recombinant full-length wild-type SHP2 (SHP2-WT)
- SHP2 allosteric activator peptide (e.g., dually phosphorylated IRS-1 peptide, p-IRS1)
- DiFMUP substrate
- **SHP504** or other test compounds

- Assay Buffer: 50 mM Bis-Tris (pH 6.0), 50 mM NaCl, 5 mM DTT, and 0.01% Tween-20
- 384-well black, shallow polystyrene plates
- Fluorescence plate reader (Excitation: 350 nm, Emission: 450 nm)

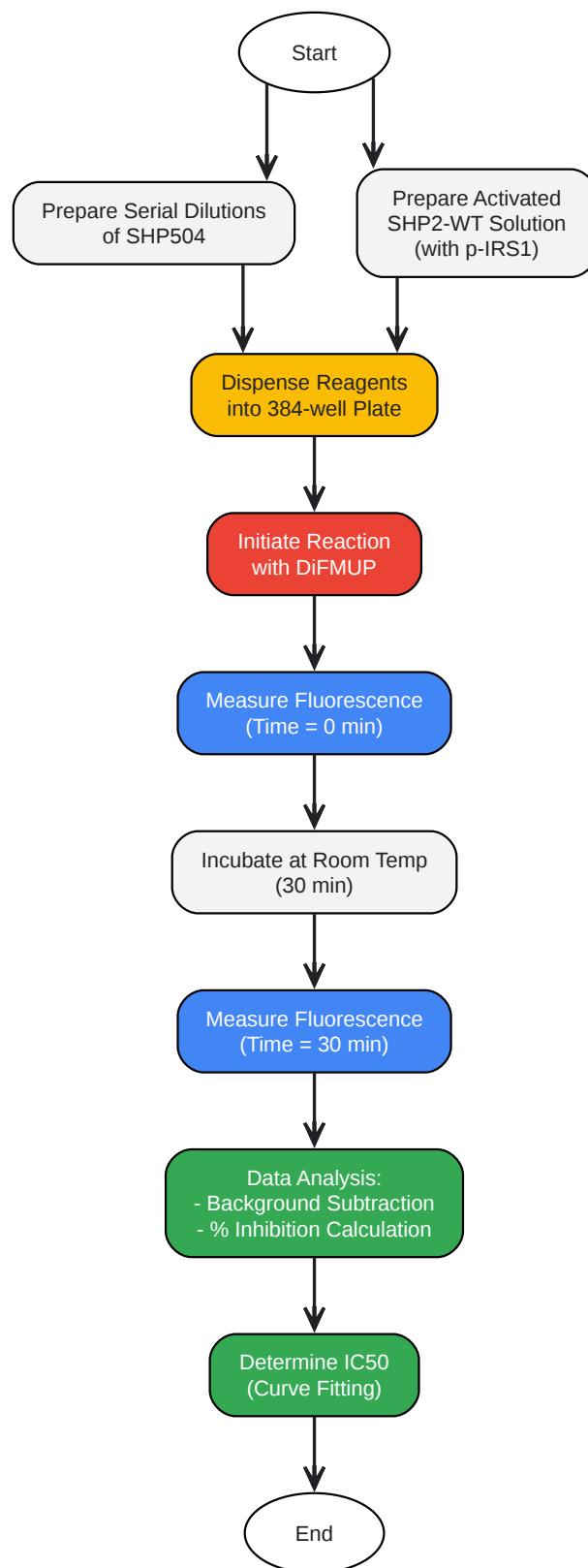

Procedure:

- Compound Preparation: Prepare a serial dilution of **SHP504** in DMSO. Further dilute these stock solutions in the assay buffer to the desired final concentrations.
- Enzyme and Activator Preparation: Prepare a working solution of SHP2-WT at a final concentration of 0.5 nM in the assay buffer. To activate the auto-inhibited SHP2-WT, add the p-IRS1 peptide to a final concentration of 1.0 μ M.^[2] Incubate this mixture at room temperature for a specified period to allow for activation.
- Assay Reaction:
 - To each well of the 384-well plate, add the serially diluted **SHP504** or control vehicle (DMSO).
 - Add the pre-activated SHP2-WT enzyme solution to each well.
 - Initiate the enzymatic reaction by adding DiFMUP to a final concentration of 10 μ M.^[2]
- Data Acquisition: Immediately after adding the substrate, measure the fluorescence intensity at time zero. Incubate the plate at room temperature for 30 minutes and then measure the fluorescence intensity again.^[2]
- Data Analysis:
 - Subtract the background fluorescence (wells with no enzyme) from all readings.
 - Calculate the percent inhibition for each concentration of **SHP504** relative to the control wells (containing only DMSO).
 - Plot the percent inhibition against the logarithm of the **SHP504** concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Visualization of Signaling Pathways and Workflows

SHP2-Mediated MAPK Signaling Pathway

SHP2 is a critical positive regulator of the Ras-mitogen-activated protein kinase (MAPK) signaling cascade.^{[3][4][5]} Upon activation by receptor tyrosine kinases (RTKs), SHP2 is recruited to the cell membrane where it dephosphorylates specific substrates, leading to the activation of Ras and the downstream kinase cascade (Raf-MEK-ERK). This pathway plays a crucial role in cell proliferation, differentiation, and survival. **SHP504**, by locking SHP2 in its inactive state, prevents these downstream signaling events.



[Click to download full resolution via product page](#)

Caption: SHP2 activation and its role in the MAPK signaling pathway, with the inhibitory action of **SHP504**.

Experimental Workflow for SHP2 Inhibition Assay

The following diagram illustrates the logical flow of the experimental protocol for determining the IC₅₀ of an SHP2 inhibitor.

[Click to download full resolution via product page](#)

Caption: Workflow for the fluorescence-based SHP2 biochemical inhibition assay.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. A multifunctional cross-validation high-throughput screening protocol enabling the discovery of new SHP2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Phosphotyrosine Phosphatase SHP-2 Participates in a Multimeric Signaling Complex and Regulates T Cell Receptor (TCR) coupling to the Ras/Mitogen-activated Protein Kinase (MAPK) Pathway in Jurkat T Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protein Tyrosine Phosphatase Biochemical Inhibition Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [SHP504 Allosteric Site 2 Binding Affinity: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b11929918#shp504-allosteric-site-2-binding-affinity\]](https://www.benchchem.com/product/b11929918#shp504-allosteric-site-2-binding-affinity)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com